2-(4-Aminophenoxy)ethanol
Description
Overview and Significance of the Chemical Compound 2-(4-Aminophenoxy)ethanol
This compound is an organic compound characterized by the presence of an aminophenoxy group attached to an ethanol (B145695) backbone. As a bifunctional molecule, possessing both a primary aromatic amine and a primary alcohol functional group, it serves as a versatile intermediate and building block in various fields of chemical synthesis. Its structure allows it to react at either the amine or the hydroxyl group, making it a valuable monomer in the production of a wide range of polymers.
The significance of this compound in academic and industrial research stems from its role as a key precursor in the synthesis of advanced materials and pharmaceutical agents. In polymer chemistry, it is utilized in the creation of high-performance polymers such as polyimides, poly(amide-ester)s, and benzoxazines, where its incorporation into the polymer backbone can impart desirable properties like thermal stability and improved solubility. acs.orgkpi.ua In medicinal chemistry, it is a crucial intermediate for synthesizing more complex molecules, including potential dual hypoglycemic agents for diabetes research. mdpi.com
The compound is typically synthesized through methods such as the reaction of 4-aminophenol (B1666318) with ethylene (B1197577) oxide or the selective reduction of 2-(4-nitrophenoxy)ethanol. chemicalbook.com Its chemical properties are detailed in the table below.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 6421-88-1 biosynth.com |
| Molecular Formula | C₈H₁₁NO₂ biosynth.com |
| Molecular Weight | 153.18 g/mol bldpharm.com |
| SMILES Code | NC1=CC=C(OCCO)C=C1 bldpharm.com |
| Appearance | Grey to pale pink-grey powder chemicalbook.com |
| Classification | Organic Building Blocks, Amines, Alcohols, Ethers, Benzene (B151609) Compounds bldpharm.com |
Historical Context and Evolution of Research on this compound and Related Aminophenoxy Derivatives
Research into aminophenoxy derivatives has evolved significantly over the past several decades, expanding from fundamental biological research to advanced materials science. A landmark development in the 1980s was the synthesis of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) by Roger Tsien. nih.gov BAPTA, a calcium indicator with high selectivity, revolutionized the life sciences by enabling the visualization of intracellular calcium fluctuations, demonstrating the profound utility of the aminophenoxy moiety in creating highly specific chelators. nih.gov
In parallel, the field of polymer chemistry began to explore the incorporation of ether linkages and flexible units into polymer backbones to enhance processability without compromising thermal stability. Aromatic polyimides, known for their exceptional thermal and mechanical properties, often suffered from poor solubility, making them difficult to process. Researchers found that introducing ether linkages via monomers containing phenoxy groups could improve solubility and flexibility. This led to the synthesis and investigation of various diamines containing aminophenoxy structures for creating more processable polyimides and other high-performance polymers. kpi.ua
Early studies focused on creating novel polyimides from various diamines, including those with alicyclic structures and ether linkages, to achieve materials that were both thermally stable and easier to fabricate. kpi.ua The synthesis of related compounds, such as aminophenoxy flavonoid derivatives and 1-phenylcyclopropane carboxamide derivatives from aminophenoxy acetate (B1210297) precursors, further illustrates the broad application of this chemical class in the development of bioactive compounds and new materials. mdpi.comnih.gov This historical progression laid the groundwork for the use of specific molecules like this compound as versatile building blocks in modern chemical research.
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is vibrant, with significant activity in materials science and medicinal chemistry. The compound is actively used as a nonsymmetric monomer to produce ordered polymers and as a building block for functionalizing nanomaterials.
In materials science, a major focus is on the synthesis of novel high-performance polymers. For instance, this compound is used in the Mannich condensation reaction with spirobiindane diol and paraformaldehyde to create spiro-centered bis(benzoxazine) monomers. acs.org These monomers are precursors to polybenzoxazines, a class of thermosetting resins with high thermal stability. Similarly, it is a component in the synthesis of advanced polyetherimides (PEIs) designed to have low dielectric constants, which are critical for applications in next-generation microelectronics. acs.org
In medicinal chemistry, the compound serves as a key precursor. Research has demonstrated its utility in the straightforward synthesis of ethyl-2-(4-aminophenoxy)acetate, a building block for developing novel dual hypoglycemic agents that target both glucokinase (GK) activators and PPARγ activators for potential diabetes therapies. mdpi.com
Future research directions are guided by trends in green chemistry and the demand for customized, high-purity chemicals. archivemarketresearch.com There is a growing emphasis on developing more efficient and environmentally friendly manufacturing processes for this compound and its derivatives. archivemarketresearch.com Continued exploration of its use in synthesizing novel polymers with tailored properties—such as enhanced thermal stability, specific optical properties, and hydrophobicity—is expected. mdpi.com Furthermore, its role as a versatile synthon will likely lead to its use in the creation of new pharmaceutical intermediates and bioactive molecules. mdpi.com
Table 2: Summary of Recent Research on this compound and Derivatives
| Research Area | Application/Finding | Key Compound(s) |
|---|---|---|
| Polymer Chemistry | Synthesis of thermally stable spiro-centered bis(benzoxazine) monomers. acs.org | 2-(4-Aminophenyl)ethanol, Spirobiindane diol, Paraformaldehyde |
| Medicinal Chemistry | Precursor for ethyl-2-(4-aminophenoxy)acetate, a synthon for dual hypoglycemic agents. mdpi.com | 4-Nitrophenol (B140041), Ethyl bromoacetate, this compound |
| Materials Science | Synthesis of polyimides with good solubility and thermal stability. kpi.ua | 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane |
| Molecular Structure | Conformational analysis using supersonic jet spectroscopy to study OH/π interactions. nih.gov | 2-(4-Aminophenyl)ethanol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-aminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCAKTIYISIAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31886-03-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(4-aminophenyl)-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31886-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID20214425 | |
| Record name | 2-(4-Aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6421-88-1 | |
| Record name | 4-(2-Hydroxyethoxy)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6421-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Aminophenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006421881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
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| Record name | 2-(4-aminophenoxy)ethanol | |
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Synthetic Methodologies and Reaction Pathways of 2 4 Aminophenoxy Ethanol
Established Synthetic Routes for 2-(4-Aminophenoxy)ethanol
Traditional synthesis of this compound relies on robust and well-documented chemical transformations. These methods are characterized by their systematic, multi-step approaches, often beginning with nitrophenol derivatives.
A predominant strategy for synthesizing this compound and its analogs involves the initial alkylation of a phenolic compound followed by the reduction of a nitro group. This two-step process allows for the strategic installation of the ethanol (B145695) side chain and the subsequent conversion of the nitro functional group to the desired amine.
One documented route involves the synthesis of an analog, ethyl-2-(4-aminophenoxy)acetate, through a facile, consecutive reaction. The process begins with the direct alkylation of p-nitrophenol using ethyl bromoacetate. mdpi.com This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, and may be catalyzed by trace amounts of potassium iodide. mdpi.com The mixture is refluxed in a suitable solvent like dry acetone. mdpi.com
Following the alkylation step, the intermediate, ethyl p-nitrophenoxy acetate (B1210297), is subjected to a selective reduction of the nitro group. A common and efficient method for this reduction utilizes an ammonium chloride and iron (NH4Cl/Fe) system in a mixed solvent of ethanol and water. mdpi.com This method is considered safer and more cost-effective than catalytic hydrogenation with hydrogen gas and palladium on carbon (Pd/C). mdpi.com The reaction proceeds under reflux conditions, and upon completion, the desired product is isolated and purified. mdpi.com
Table 1: Reaction Conditions for the Synthesis of Ethyl-2-(4-aminophenoxy)acetate
| Step | Reactants | Reagents/Catalysts | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Alkylation | p-Nitrophenol, Ethyl 2-bromoacetate | Anhydrous K2CO3, Potassium iodide (trace) | Dry Acetone | Reflux, 8 hours | mdpi.com |
| Reduction | Ethyl 2-(4-nitrophenoxy) acetate | Ammonium chloride, Iron powder | Ethanol/Water (1:1) | Reflux, 4 hours | mdpi.com |
A more direct pathway to this compound involves the synthesis of the nitroaromatic precursor, 2-(4-Nitrophenoxy)ethanol, followed by its reduction. The reduction of the nitro group is a critical step, and various catalytic systems have been developed to achieve high efficiency and selectivity.
Commonly employed methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are frequently used. mdpi.comgoogle.com The reaction is typically carried out under pressure in a solvent like ethanol or methanol.
Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). chemijournal.com
Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as hydrazine (N2H4) or ammonium formate, in the presence of a catalyst. For instance, the reduction of a nitro precursor can be achieved using hydrazine hydrate with a Raney Nickel catalyst.
Sulfide Reductants: Reagents like sodium sulfide, sodium hydrosulfide, or ammonium sulfide can be used for the selective reduction of nitro groups. google.com
The choice of reducing agent and reaction conditions can influence the yield and purity of the final product. For example, the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) has been effectively catalyzed by nanocomposites like Fe2O3-Cu2O-TiO2 in the presence of sodium borohydride (NaBH4). chemijournal.com
Table 2: Comparison of Reduction Methods for Nitroaromatic Compounds
| Method | Reducing System | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C or Pt | High yield, clean reaction | Requires specialized pressure equipment, flammable H2 gas | mdpi.com |
| Metal/Acid | Fe/HCl or Sn/HCl | Inexpensive reagents | Harsh acidic conditions, stoichiometric metal waste | chemijournal.com |
| Transfer Hydrogenation | Hydrazine/Raney Ni | Avoids use of H2 gas | Hydrazine is toxic | |
| Sulfide Reduction | Na2S or NaSH | Can be selective | Formation of sulfur byproducts, potential for side reactions | google.com |
| Consecutive Reduction | NH4Cl/Fe | Safer, low-cost, rapid | Requires hot filtration | mdpi.com |
Condensation reactions represent another important class of transformations for the synthesis of complex organic molecules. In the context of this compound and its analogs, condensation reactions can be employed to form key bonds within the molecular structure. For instance, the synthesis of 2,4-diamino-phenoxyethanol hydrochloride involves a condensation step where 2,4-dinitrochlorobenzene reacts with ethylene (B1197577) glycol under alkaline conditions. google.com This is followed by a hydrogenation step to reduce the nitro groups. google.com
While a direct one-step condensation to form this compound is less commonly cited, the principles of condensation chemistry are applied in building related structures. These reactions often involve the formation of a new carbon-nitrogen or carbon-oxygen bond through the elimination of a small molecule, such as water or a salt. The reaction of an aminophenol with a suitable ethanol-containing electrophile under conditions that favor condensation could theoretically yield the target molecule. For example, the reaction of 2-aminothiophenols with carbonyl compounds to form 2-substituted benzothiazoles proceeds through an initial condensation to form an imine, followed by cyclization. nih.gov
Alkylation and Subsequent Reduction Approaches
Novel and Green Chemistry Approaches in the Synthesis of this compound and its Analogs
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign synthetic methods. nih.gov These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources and catalysts. nih.govmdpi.com
For the synthesis of this compound and related compounds, green chemistry approaches often focus on the reduction step of the nitroaromatic precursor. Biocatalysis, for instance, presents a promising alternative to traditional chemical reductions. The use of microorganisms like Baker's Yeast (Saccharomyces cerevisiae) or isolated enzymes can facilitate the reduction of nitro groups under mild, aqueous conditions. researchgate.net This approach minimizes the use of harsh reagents and organic solvents.
Other green approaches include:
Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. mdpi.com
Solvent-free reactions: Conducting reactions in the absence of a solvent (neat conditions) or using mechanochemical methods like grinding can reduce waste and simplify purification. mdpi.com
Use of greener solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water, supercritical CO2, or ionic liquids is a key aspect of green synthesis. nih.gov
Characterization of Synthetic Intermediates and Final Product Purity
The unambiguous identification and purity assessment of the synthetic intermediates and the final this compound product are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure of the synthesized compounds. mdpi.com The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum provide detailed information about the different proton environments in the molecule. youtube.com ¹³C NMR provides information about the carbon skeleton.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov For example, the presence of an amine (N-H stretching), a hydroxyl group (O-H stretching), and an ether (C-O stretching) would be expected in the IR spectrum of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final product and for monitoring the progress of a reaction. sielc.com By using a suitable column and mobile phase, the target compound can be separated from any starting materials, byproducts, or other impurities. researchgate.netacs.org The purity is typically determined by the area percentage of the main peak in the chromatogram.
Elemental Analysis: This technique determines the elemental composition (percentage of carbon, hydrogen, nitrogen, etc.) of the compound, which is then compared to the theoretical values calculated from the molecular formula. mdpi.comacs.org
The characterization of reactive intermediates may require specialized analytical strategies to prevent degradation during analysis. americanpharmaceuticalreview.com
Mechanism of Reaction Pathways in this compound Synthesis
The synthesis of this compound is commonly achieved through the Williamson ether synthesis. wikipedia.orgbyjus.com This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. byjus.com In the context of this compound synthesis, this typically involves the reaction of p-aminophenol with a 2-haloethanol (like 2-chloroethanol or 2-bromoethanol) in the presence of a base.
The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org The key steps are as follows:
Deprotonation: A strong base is used to deprotonate the hydroxyl group of p-aminophenol, forming a more nucleophilic phenoxide ion. The base abstracts the acidic proton from the hydroxyl group, creating an anion.
Nucleophilic Attack: The resulting p-aminophenoxide ion then acts as a nucleophile. It attacks the electrophilic carbon atom of the 2-haloethanol, which is the carbon atom bonded to the halogen. wikipedia.org This attack occurs from the backside relative to the leaving group (the halogen). byjus.com
Transition State: The reaction proceeds through a concerted transition state where the new carbon-oxygen bond is forming at the same time as the carbon-halogen bond is breaking.
Product Formation: The halogen atom is expelled as a halide ion (leaving group), resulting in the formation of the ether linkage and yielding this compound. chemistrytalk.org
It is important that the alkyl halide used is a primary halide to favor the S(_N)2 reaction. wikipedia.orgbyjus.com The use of secondary or tertiary alkyl halides could lead to competing elimination reactions (E2 mechanism), reducing the yield of the desired ether product. chemistrytalk.org
Derivatization Strategies for this compound
Derivatization is the process of transforming a chemical compound into a derivative, a structurally related compound. This is often done to enhance certain properties of the molecule or to enable further reactions. For this compound, derivatization strategies can target different parts of the molecule, including the aromatic ring, the amino group, and the hydroxyl group.
Substituted derivatives of this compound can be synthesized by starting with substituted raw materials or by directly modifying the parent molecule. For example, starting with a substituted p-aminophenol will result in a correspondingly substituted this compound derivative after reaction with a 2-haloethanol.
One common approach involves the alkylation of a substituted p-nitrophenol, followed by the reduction of the nitro group to an amino group. For instance, the alkylation of p-nitrophenol with ethyl bromoacetate yields ethyl p-nitrophenoxy acetate. Subsequent reduction of the nitro group, for example using iron powder in the presence of ammonium chloride, produces ethyl 2-(4-aminophenoxy)acetate, a derivative of this compound. researchgate.netmdpi.com This method is advantageous as it allows for the introduction of various functional groups onto the phenoxy ring.
| Starting Material | Reagent | Derivative |
| p-Nitrophenol | Ethyl bromoacetate, then Fe/NH(_4)Cl | Ethyl 2-(4-aminophenoxy)acetate researchgate.netmdpi.com |
| 4-Nitrophenol | 2-Bromoethanol, then catalytic hydrogenation | This compound google.com |
The aminophenoxy moiety of this compound offers several sites for functionalization. The amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The aromatic ring is activated by the amino and ether groups, making it susceptible to electrophilic aromatic substitution reactions.
For example, the amino group can be protected, allowing for selective reactions at other positions. One method for the selective alkylation of the hydroxyl group of aminophenols involves the protection of the amino group by forming an imine with benzaldehyde. Following alkylation of the hydroxyl group, the imine can be hydrolyzed to restore the amino group. researchgate.net
| Reaction Type | Reagents | Functionalized Product |
| Acylation of Amino Group | Acyl chloride or anhydride (B1165640) | N-Acyl-2-(4-aminophenoxy)ethanol derivative |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br(_2)) | Ring-substituted this compound derivative |
| Protection/Alkylation/Deprotection | 1. Benzaldehyde 2. Alkyl halide 3. Hydrolysis | O-alkylated this compound derivative researchgate.net |
N-alkylation of the ethanolamine portion of this compound can be achieved through several methods. Direct alkylation of the amino group with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts.
To achieve selective mono-N-alkylation, a common strategy involves the use of protecting groups. For instance, the amino group can be protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group can then be functionalized, for example, by benzoylation. After deprotection of the Boc group, the resulting primary amine can be selectively alkylated. chemrxiv.org Another approach for N-alkylation of amines is the use of alcohols as alkylating agents in the presence of a suitable catalyst, such as an iridium complex. researchgate.net
| Method | Reagents/Catalyst | Product |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(_3)CN) | N-alkyl or N,N-dialkyl derivative |
| Protection-Alkylation-Deprotection | 1. Boc anhydride 2. Alkyl halide 3. Acid (for deprotection) | Mono-N-alkylated derivative chemrxiv.org |
| Catalytic N-alkylation | Alcohol, Iridium catalyst | N-alkylated derivative researchgate.net |
Advanced Spectroscopic and Computational Studies of 2 4 Aminophenoxy Ethanol
Conformational Analysis and Intermolecular Interactions
The flexible nature of the 2-(4-Aminophenoxy)ethanol molecule allows it to adopt various conformations, primarily influenced by the orientation of the hydroxyethyl (B10761427) and amino groups. nih.gov Weak intramolecular forces, such as hydrogen bonding, play a significant role in determining the most stable conformations. nih.gov
Hydrogen Bonding Networks (OH/π Interaction) and Conformational Preferences
A key factor governing the conformational preference of this compound is the weak hydrogen bond-like interaction between the hydroxyl (OH) group and the π-electron system of the benzene (B151609) ring, known as an OH/π interaction. nih.gov Quantum chemical calculations have predicted the existence of ten conformers based on the different orientations of the hydroxyethyl and amino groups. nih.gov
Experimental studies using supersonic jet spectroscopy have identified three distinct conformers present in the gas phase. nih.gov The most stable of these is the Ggπ conformer, where the OH group is directed towards the π electrons of the benzene ring, maximizing the OH/π interaction. nih.gov The other two observed conformers are the At and G forms. nih.gov The energy difference between the most stable Ggπ conformer and the At conformer, which exhibits minimal OH/π interaction, is larger in this compound compared to 2-phenylethanol. nih.gov This suggests that the amino group enhances the OH/π interaction. nih.gov Furthermore, upon electronic excitation, the OH/π interaction is thought to become even stronger. nih.gov
The formation of intramolecular hydrogen bonds is a critical factor in the conformational flexibility of molecules like aminoalcohols. ustc.edu.cn The strength of these bonds is a delicate balance between the molecule's ability to adopt different shapes and the steric hindrance between its atoms. ustc.edu.cn In linear aminoalcohols, the ability to form an intramolecular O−H···N hydrogen bond is dependent on the length of the carbon chain separating the amino and hydroxyl groups. ustc.edu.cn
Influence of Substituents on Molecular Conformation and Interactions
The presence of the amino group as a substituent on the phenyl ring significantly influences the conformational landscape of this compound. The amino group increases the electron density of the benzene ring, which in turn strengthens the OH/π interaction. nih.gov This enhancement of the OH/π interaction by the amino substituent is a key finding from spectroscopic studies. nih.gov
In related studies of substituted phenoxy acetates, the nature and position of substituents have been shown to dictate the types of intermolecular interactions that stabilize the crystal packing, such as N–H···O hydrogen bonds. mdpi.com For instance, in ethyl 2-(4-aminophenoxy)acetate, N–H···O hydrogen bonds are significant in the crystal packing. mdpi.com
Quantum Chemical Calculations and Spectroscopic Correlation
To gain deeper insights into the molecular structure and properties of this compound and related compounds, experimental spectroscopic data is often complemented by quantum chemical calculations.
Density Functional Theory (DFT) Studies for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations at the M06-2x/6-311+G(d,p) and MP2/6-311+G(d,p) levels have been instrumental in predicting the geometries and relative energies of its various conformers. nih.gov These calculations supported the assignment of the experimentally observed spectra to the Ggπ, At, and G conformers. nih.gov
In similar molecules, DFT calculations have been used to compute various quantum chemical parameters. mdpi.com For example, in ethyl 2-(4-aminophenoxy)acetate, DFT was used to calculate the dipole moment, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO and LUMO energies are crucial in understanding the electronic transitions, with the HOMO→LUMO transition often corresponding to the lowest energy absorption in the UV-Vis spectrum. mdpi.com
Table 1: Calculated Electronic Properties of a Related Compound, Ethyl 2-(4-aminophenoxy)acetate mdpi.com
| Parameter | Calculated Value |
| Dipole Moment | 3.0327 D |
| HOMO Energy | -5.2648 eV |
| LUMO Energy | -0.2876 eV |
| HOMO-LUMO Energy Gap | 4.9808 eV |
Laser-Induced Fluorescence (LIF) and Dispersed Fluorescence (DF) Spectroscopy
Laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy are powerful techniques for studying the electronic and vibrational structure of molecules in the gas phase. sif.ititrcweb.org For this compound, LIF excitation and DF spectra were measured to probe its conformational landscape. nih.gov The LIF excitation spectrum, recorded in the 33150-34150 cm⁻¹ region, revealed a series of bands that were successfully assigned to the three most stable conformers with the aid of quantum chemical calculations. nih.gov This technique is particularly sensitive to the different conformational isomers present in a sample. nih.gov
NMR Spectroscopy (¹H NMR, ¹³C NMR, COSY, NOESY) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. omicsonline.org
¹H NMR and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in a molecule. chemicalbook.comspectrabase.com For a related compound, ethyl 2-(4-aminophenoxy)acetate, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the aromatic protons as two doublets, and signals for the NH₂, ArO-CH₂, and O-CH₂CH₃ protons. mdpi.com The ¹³C NMR spectrum of the same compound displayed signals for the carbonyl carbon and other carbon atoms in the molecule. mdpi.com
Table 2: ¹H and ¹³C NMR Data for Ethyl 2-(4-aminophenoxy)acetate in DMSO-d₆ mdpi.com
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 6.62 (d, J = 9.0 Hz) | 2H, Ar-H | 169.3 | C=O |
| 6.47 (d, J = 9.0 Hz) | 2H, Ar-H | 148.9 | Ar-C |
| 4.65 (s) | 2H, NH₂ | 143.1 | Ar-C |
| 4.55 (s) | 2H, ArO-CH₂-CO | 115.5 | Ar-C |
| 4.12 (q, J = 7.0 Hz) | 2H, O-CH₂CH₃ | 114.7 | Ar-C |
| 1.18 (t, J = 7.0 Hz) | 3H, O-CH₂CH₃ | 65.6 | ArO-CH₂ |
| 60.4 | O-CH₂ | ||
| 14.1 | CH₃ |
COSY and NOESY: Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) provide further structural details. longdom.org COSY spectra reveal correlations between protons that are coupled to each other, helping to establish the connectivity of atoms within a molecule. longdom.orgcreative-biostructure.com For instance, in ethyl 2-(4-aminophenoxy)acetate, COSY spectra clearly showed the correlation between the methyl and methylene (B1212753) protons of the ethyl group, as well as between adjacent aromatic protons. mdpi.com
NOESY spectra, on the other hand, show correlations between protons that are close to each other in space, which is crucial for determining the three-dimensional structure and conformation of a molecule. omicsonline.org In the case of ethyl 2-(4-aminophenoxy)acetate, weak NOE correlations were observed. mdpi.com
UV-Visible Spectroscopy for Electronic Transitions and Absorption Bands
No specific experimental or theoretical UV-Visible spectroscopic studies detailing the electronic transitions and absorption bands for this compound were found in the searched literature. This type of analysis provides insight into the promotion of electrons between molecular orbitals upon absorption of UV or visible light. ijprajournal.commsu.edu Typically, such a study would identify the wavelengths of maximum absorbance (λmax) and assign them to specific electronic transitions, such as n→π* or π→π*. ijprajournal.com
For context, a study on the related compound, ethyl-2-(4-aminophenoxy)acetate, revealed two experimental absorption bands at 299 nm and 234 nm. mdpi.comresearchgate.net Theoretical calculations assigned these to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.comresearchgate.net However, the presence of the ethanol (B145695) group in the requested compound, as opposed to the ethyl acetate (B1210297) group, would alter the electronic environment and thus the resulting absorption spectrum.
X-ray Single Crystal Structure Determination and Hirshfeld Surface Analysis for Molecular Packing
A single-crystal X-ray structure determination for this compound has not been reported in the searched scientific literature. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms and molecules within a crystal. nih.gov It provides precise data on bond lengths, bond angles, and the crystal system.
While no data is available for this compound, the analysis of its derivative, ethyl-2-(4-aminophenoxy)acetate, showed that it crystallizes in the triclinic system. mdpi.comresearchgate.net Its molecular packing was dominated by H···H, O···H, and H···C interactions. mdpi.com
Table 1: Crystallographic Data for Ethyl-2-(4-aminophenoxy)acetate (for illustrative purposes only)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | mdpi.comresearchgate.net |
| Space Group | P-1 | mdpi.com |
| a (Å) | 8.2104(6) | mdpi.comresearchgate.net |
| b (Å) | 10.3625(9) | mdpi.comresearchgate.net |
| c (Å) | 11.9562(9) | mdpi.comresearchgate.net |
| α (°) | 101.787(7) | mdpi.comresearchgate.net |
| β (°) | 91.849(6) | mdpi.comresearchgate.net |
| γ (°) | 102.755(7) | mdpi.comresearchgate.net |
Note: This data pertains to ethyl-2-(4-aminophenoxy)acetate and is provided to illustrate the type of information obtained from X-ray crystallography. It does not represent this compound.
Molecular Modeling and Docking Simulations for Interaction Prediction
Specific molecular docking studies for this compound predicting its interaction with biological targets were not identified in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. These simulations provide insights into binding affinity, typically expressed as a docking score, and detail specific interactions like hydrogen bonds or hydrophobic contacts with amino acid residues in the target's active site. nih.gov
While the aminophenoxy moiety is a component of various biologically active molecules, specific docking reports for the standalone this compound molecule are not available in the searched results. nih.gov
Pharmacological and Biological Activities of 2 4 Aminophenoxy Ethanol and Its Derivatives
Anticancer and Antitumor Research
The chemical compound 2-(4-aminophenoxy)ethanol and its derivatives have been a subject of interest in anticancer research. Studies have explored their ability to inhibit the growth of various cancer cell lines and the underlying molecular mechanisms responsible for their cytotoxic effects.
Cytotoxicity Against Cancer Cell Lines
Derivatives of this compound have demonstrated cytotoxic effects against a range of cancer cell lines. Research has particularly focused on non-small cell lung cancer (NSCLC) and liver cancer cell lines.
One study synthesized five aminophenoxy flavone (B191248) derivatives and evaluated their cytotoxicity in two human NSCLC cell lines, A549 and NCI-H1975. nih.gov One of these derivatives, referred to as APF-1, was found to be effective at low micromolar concentrations in both lung cancer cell lines. nih.govresearchgate.net Another study reported that a novel benzimidazole (B57391) derivative, se-182, exhibited significant antiproliferative activity against A549 and HepG2 cells. jksus.org The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were 15.80 µM for A549 and 15.58 µM for HepG2. jksus.org
Research has also investigated the cytotoxic effects of various extracts and compounds on these cell lines. For instance, an ethanolic extract of Nepeta paulsenii showed cytotoxicity against the A549 lung cancer cell line with an IC50 value of 62.82 µg/mL. nih.gov Similarly, extracts of Hibiscus sabdariffa Linn in ethanol (B145695), ethyl acetate (B1210297), and n-hexane exhibited weak cytotoxic activity on the A549 lung cancer cell line, with the ethanol extract showing an IC50 value of 374.01 μg/mL. phcogj.com
The following table summarizes the cytotoxic activity of various compounds and extracts on different cancer cell lines.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Aminophenoxy flavone derivative (APF-1) | A549, NCI-H1975 | Low micromolar concentrations | nih.govresearchgate.net |
| Benzimidazole derivative (se-182) | A549 | 15.80 µM | jksus.org |
| Benzimidazole derivative (se-182) | HepG2 | 15.58 µM | jksus.org |
| Ethanolic extract of Nepeta paulsenii | A549 | 62.82 µg/mL | nih.gov |
| Ethanolic extract of Hibiscus sabdariffa Linn | A549 | 374.01 μg/mL | phcogj.com |
Mechanisms of Action in Anticancer Activity
The anticancer effects of this compound derivatives are attributed to several molecular mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and modulation of cellular signaling pathways.
Several studies have shown that derivatives of this compound can induce apoptosis and cause cell cycle arrest, primarily in the G2/M phase. nih.govresearchgate.net For example, the aminophenoxy flavone derivative APF-1 was found to induce both apoptosis and cell cycle arrest in the G2/M phase in NSCLC cells. nih.govresearchgate.net This arrest prevents the cancer cells from progressing through the cell cycle and dividing.
Ethanol metabolism itself has been shown to result in a G2/M cell-cycle arrest in recombinant Hep G2 cells. nih.gov This effect was linked to the accumulation of the inactive, phosphorylated form of the Cdc2 protein, a key regulator of the G2/M transition. nih.gov Similarly, a chalcone (B49325) derivative was reported to induce G2/M arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com
The table below outlines the effects of different compounds on cell cycle and apoptosis.
| Compound | Effect | Cell Line(s) | Reference(s) |
| Aminophenoxy flavone derivative (APF-1) | Induces apoptosis and G2/M cell cycle arrest | NSCLC (A549, NCI-H1975) | nih.govresearchgate.net |
| Ethanol | G2/M cell-cycle arrest | Recombinant Hep G2 | nih.gov |
| Chalcone derivative 1C | G2/M cell cycle arrest and apoptosis | Ovarian cancer (A2780, A2780cis) | mdpi.com |
| Allyl isothiocyanate (AITC) | G2/M phase arrest and apoptosis | Colorectal cancer (HT-29) | nih.gov |
A key mechanism by which these compounds induce cell cycle arrest is through the up-regulation of the p21 protein. nih.govresearchgate.net p21 is a cyclin-dependent kinase inhibitor that plays a crucial role in controlling cell cycle progression. Increased expression of p21 can halt the cell cycle, preventing tumor growth.
The aminophenoxy flavone derivative APF-1 was shown to induce G2/M cell cycle arrest through the up-regulation of p21 expression in NSCLC cells. nih.govresearchgate.net Another small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol (2,3-DCPE), was also found to upregulate p21 in a time- and dose-dependent manner in human colon cancer cells. nih.gov This effect was correlated with the activation of the ERK signaling pathway. nih.gov
Alterations in the levels of reactive oxygen species (ROS) and the subsequent induction of mitochondrial apoptosis are significant mechanisms of anticancer activity. ROS are highly reactive molecules that can cause damage to cellular components, including mitochondria, leading to apoptosis.
Studies have shown that increased intracellular ROS can directly lead to apoptosis. nih.gov The chalcone derivative 1C was found to induce apoptosis in ovarian cancer cells, and this effect was closely associated with the generation of ROS. mdpi.com Similarly, gallic acid has been shown to induce apoptosis in cancer cells accompanied by oxidative stress from mitochondrial dysfunction and an increase in intracellular ROS. researchgate.net Pretreatment with Coenzyme Q10, a free radical scavenger, was found to inhibit ethanol-induced mitochondrial depolarization and ROS production in corneal fibroblasts. plos.org
Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov Inducing ferroptosis is an emerging therapeutic strategy for cancer. nih.govazolifesciences.com This process is distinct from apoptosis and is caused by the excessive accumulation of lipid peroxides. nih.gov
Agents that cause iron overload or regulate ion oxidation can induce ferroptosis in cancer cells. nih.gov For instance, withaferin A can induce ferroptosis by increasing the labile iron pool through the degradation of heme. nih.gov The induction of ferroptosis has been identified as a potential therapeutic approach for gastrointestinal stromal tumors (GISTs), with GIST cell lines showing high sensitivity to the ferroptosis inducer RSL3. mdpi.com
Kinase Inhibition (e.g., VEGFR-2, TFR1)
Derivatives of this compound have been investigated as potent inhibitors of various kinases, which are crucial regulators of cellular processes. A key target in this area is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis, the formation of new blood vessels. frontiersin.orgnih.gov The inhibition of VEGFR-2 is a validated strategy in cancer therapy, as it can stifle tumor growth by cutting off its blood supply. nih.gov
Research has shown that specific structural features of these derivatives are essential for their inhibitory activity. For instance, type II kinase inhibitors can stabilize the inactive conformation of VEGFR-2, effectively blocking its function. nih.govresearchgate.net Novel furopyrimidine and thienopyrimidine-based derivatives have demonstrated potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Similarly, substituted 4-amino-2-thiopyrimidines have been designed as dual inhibitors of VEGFR-2 and BRAF, another key kinase in cancer signaling. nih.gov While the provided information extensively covers VEGFR-2, specific inhibitory activity against Transferrin Receptor 1 (TFR1) by this compound derivatives is not detailed in the search results.
Structure-Activity Relationships in Flavone Derivatives with Aminophenoxy Moieties
Flavone derivatives incorporating an aminophenoxy moiety have been the subject of extensive structure-activity relationship (SAR) studies to understand how their chemical structure influences their biological activity. nih.govmdpi.comencyclopedia.pub These studies have revealed that the position of the 4-aminophenoxy group on the flavone's A ring and the presence of a phenoxy group on the B ring are critical for selective cytotoxicity against cancer cells. mdpi.comencyclopedia.pub
A notable finding is that a flavone derivative with a phenoxy moiety at the C'3 position of the B ring and a p-aminophenoxy group at the sixth position of the A ring exhibited significant efficacy and a high selectivity index against non-small cell lung cancer (NSCLC) cell lines. mdpi.comencyclopedia.pub Conversely, the absence of the phenoxy moiety on the B ring or altering the position of the p-aminophenoxy group on the A ring led to a decrease in both the effectiveness and selectivity of the aminophenoxy derivatives. encyclopedia.pub These SAR studies underscore the importance of precise structural modifications in designing potent and selective anticancer agents based on the flavone scaffold. nih.govmdpi.com
Antimicrobial Properties
Derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting activity against a range of pathogenic bacteria and fungi.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
Studies have shown that derivatives of this compound possess broad-spectrum antibacterial activity. For example, certain aromatic amines derived from this scaffold have shown significant effects against both Gram-positive and Gram-negative bacteria. wiley.com Research has documented activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.govscielo.org.co Some derivatives have also shown inhibitory effects against Enterococcus faecalis. nih.govscielo.org.co While the provided outline mentions Salmonella typhi and Klebsiella pneumoniae, specific activity data for this compound derivatives against these particular strains was not found in the provided search results.
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Active | nih.govscielo.org.co |
| Bacillus subtilis | Active | nih.gov |
| Escherichia coli | Active | nih.gov |
| Enterococcus faecalis | Active | nih.govscielo.org.co |
Antifungal Activity
In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their antifungal potential. Studies have specifically investigated their activity against Candida albicans, a common fungal pathogen. nih.govresearchgate.netmdpi.comekb.eg Research on 2-aminobenzoic acid derivatives, which share structural similarities, has shown fungistatic and, in some cases, synergistic effects when combined with existing antifungal drugs like fluconazole (B54011) against resistant C. albicans isolates. nih.gov Thiazole derivatives have also been synthesized and shown to be crucial for antifungal effectiveness against Candida albicans. mdpi.com
Antioxidant Potential and DNA Interaction Studies
The antioxidant properties of this compound derivatives and their ability to interact with DNA have been a significant area of research. These compounds have demonstrated the capacity to scavenge free radicals, suggesting their potential in mitigating oxidative stress-related damage. wiley.commdpi.com
In DPPH free radical scavenging assays, these compounds have shown significant antioxidant capabilities. wiley.com Furthermore, studies on their interaction with DNA have revealed a strong binding affinity, often through intercalation into the DNA grooves. wiley.comnih.gov This interaction is indicated by a hyperchromic effect observed in spectral analysis. wiley.comnih.gov The combined antioxidant and DNA-binding properties suggest that these compounds could have potential applications as cancer chemopreventive agents. wiley.com
Use as Precursors for Therapeutically Active Compounds
The this compound scaffold is a valuable building block in the synthesis of more complex, therapeutically active compounds. A notable example is its use as a precursor for the synthesis of dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators. mdpi.comresearchgate.net These dual-acting agents are of interest in the development of novel treatments for type 2 diabetes, as they can address multiple pathological aspects of the disease. mdpi.com The efficient, multi-step synthesis of ethyl-2-(4-aminophenoxy)acetate, a key intermediate, highlights the utility of the parent compound in constructing these multi-target hypoglycemic drugs. mdpi.comresearchgate.net
Investigation of Related Biological Activities
The foundational structure of this compound has served as a versatile scaffold for the development of various derivatives with a wide spectrum of biological activities. Researchers have modified this core to explore potential therapeutic applications, leading to the discovery of compounds with significant anticancer, anti-diabetic, anti-inflammatory, and antimicrobial properties. These investigations have revealed that the aminophenoxy moiety is a critical pharmacophore whose biological effects can be finely tuned through chemical derivatization.
Anticancer Activity
The parent compound, this compound, has been investigated for its potential in cancer therapy. Studies have shown that it may inhibit the growth of cancer cells by interfering with the synthesis of essential macromolecules like DNA, RNA, and proteins. biosynth.com Furthermore, it has been observed to inhibit the production of inflammatory mediators such as TNF-α and IL-1β, which are implicated in the processes of carcinogenesis. biosynth.com
Building on this foundation, a variety of derivatives have been synthesized and evaluated for their anticancer efficacy across different cancer types.
Flavone Derivatives: A series of aminophenoxy flavone derivatives were synthesized and tested on human non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H1975). nih.gov One derivative, in particular, demonstrated high selectivity and effectiveness at low micromolar concentrations. nih.gov Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle in the G2/M phase, suggesting a promising avenue for developing cancer-selective agents. nih.gov
Benzoylimidazole Derivatives: Novel benzoylimidazole derivatives incorporating the (4-aminophenoxy)phenyl group were designed as dual inhibitors of Raf kinase and histone deacetylases (HDACs), both of which are important targets in oncology. jst.go.jp The inhibition of these pathways can disrupt cancer cell signaling and survival.
Artesunate (B1665782) Hybrids: In the search for new treatments for hepatocellular carcinoma (HCC), researchers created hybrid molecules combining artesunate with a 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide moiety. dovepress.com One promising compound, 6c, exhibited potent anti-proliferative activity against several HCC cell lines (HepG2, Hep3B, Huh7). dovepress.com Its mechanism of action involves increasing reactive oxygen species (ROS), which leads to the activation of both mitochondrial apoptosis and ferroptosis, as well as causing cell cycle arrest at the G2/M phase. dovepress.com Molecular docking studies suggested that it binds to key cancer-related proteins like VEGFR-2 and TFR1. dovepress.com
Benzothiazole (B30560) Derivatives: Derivatives of 2-(4-aminophenyl)benzothiazole have been developed as photosensitizing agents for use in photodynamic therapy (PDT) for basal cell carcinoma. nih.gov When activated by UVA light, these compounds induce apoptosis in cancer cells by generating ROS, which in turn decreases the mitochondrial membrane potential and activates the ERK and p38 MAPK signaling pathways. nih.gov
Table 1: Anticancer Activities of this compound Derivatives
| Derivative Class | Specific Compound/Derivative | Cancer Model | Key Biological Findings |
| Parent Compound | This compound | General Cancer Cells | Inhibits DNA, RNA, and protein synthesis; Inhibits TNF-α and IL-1β. biosynth.com |
| Flavone Derivative | Aminophenoxy flavone derivative (APF-1) | Non-small cell lung cancer (A549, NCI-H1975) | Induces apoptosis and G2/M cell cycle arrest with high selectivity. nih.gov |
| Artesunate Hybrid | Compound 6c | Hepatocellular carcinoma (HepG2, Hep3B, Huh7) | Induces ROS-mediated apoptosis and ferroptosis; G2/M cell cycle arrest. dovepress.com |
| Benzothiazole Derivative | 2-(4-aminophenyl)benzothiazoles | Basal Cell Carcinoma | Acts as a photosensitizer in PDT, inducing apoptosis via ROS and MAPK pathways. nih.gov |
Anti-diabetic Activity
The this compound structure has also been utilized as a starting point for creating agents to manage diabetes. A key derivative, ethyl-2-(4-aminophenoxy)acetate, has been synthesized and identified as a crucial building block, or synthon, for developing novel hypoglycemic agents. mdpi.comresearchgate.net The therapeutic strategy involves designing molecules that can act as dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.comresearchgate.net Both GK and PPARγ are critical targets in the treatment of type 2 diabetes, as they play central roles in glucose metabolism and insulin (B600854) sensitivity.
Table 2: Anti-diabetic Potential of this compound Derivatives
| Derivative | Target | Implied Biological Activity |
| Ethyl-2-(4-aminophenoxy)acetate | Precursor for dual Glucokinase (GK) and PPARγ activators | Potential as a hypoglycemic agent for type 2 diabetes. mdpi.comresearchgate.net |
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have shown potential as anti-inflammatory and pain-relieving agents. A series of novel benzothiazole derivatives were synthesized from 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide. ingentaconnect.com These compounds were specifically designed and evaluated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs). ingentaconnect.com Molecular docking studies confirmed their potential interaction with the COX-2 enzyme, and biological screening identified one compound in particular, S-4, as having the highest anti-inflammatory and analgesic effects in the series. ingentaconnect.com
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Derivative | Target/Mechanism | Key Biological Finding |
| N-(benzo[d]thiazol-2-yl)-2-(4-((1-(3-nitrophenyl)ethylidene)amino)phenoxy)acetamide (S-4) | COX-2 Inhibition | Displayed the highest anti-inflammatory and analgesic effects in its series. ingentaconnect.com |
Antimicrobial Activity
The investigation into the biological activities of this chemical family has also extended to antimicrobial effects. The synthesis of new thiophene (B33073) derivatives, including ethyl [4-(2-thienylmethylene)aminophenoxy]acetate, has been reported. researchgate.net Subsequent evaluation of related pyrazoline derivatives for antibacterial activity was conducted against both gram-positive and gram-negative bacteria. researchgate.net The results indicated that a pyrazoline-containing derivative exhibited superior growth inhibition against both bacterial types when compared to the standard antibiotic chloramphenicol. researchgate.net
Table 4: Antimicrobial Activity of Related Derivatives
| Derivative Class | Bacteria Tested | Key Biological Finding |
| Pyrazoline derivative | Gram-positive and Gram-negative bacteria | Showed more potent growth inhibition than the standard drug chloramphenicol. researchgate.net |
Applications in Advanced Materials and Chemical Synthesis
Polyimide Synthesis and Polymer Chemistry
Use as a Diamine Monomer
2-(4-Aminophenoxy)ethanol and its derivatives are frequently employed as diamine monomers in the synthesis of polyimides. mdpi.comresearchgate.net The synthesis typically involves a two-step polymerization process. mdpi.comresearchgate.net In the first step, the diamine monomer reacts with an aromatic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a poly(amic acid) precursor. mdpi.comkpi.ua This is followed by a second step of thermal or chemical imidization to convert the poly(amic acid) into the final polyimide. kpi.ua The amino groups on the monomer are key to this polymerization, as they react with the anhydride (B1165640) groups to form the imide linkages that characterize the polyimide backbone.
Derivatives of this compound, such as 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), are also widely used as diamine monomers. researchgate.netnasa.gov These monomers, which incorporate flexible ether and isopropylidene groups, are crucial for creating soluble and processable high-performance polyimides.
Enhancement of Solubility and Thermal Stability in Polymers
A significant advantage of using this compound and its derivatives in polyimide synthesis is the enhancement of the resulting polymer's solubility and thermal stability. mdpi.comkpi.ua The flexible ether linkages introduced by these monomers disrupt the rigid, linear structure of the polyimide chains, which in turn reduces intermolecular interactions and improves solubility in common organic solvents. mdpi.comkpi.ua For instance, polyimides derived from certain diamines containing ether linkages have shown excellent solubility in solvents like NMP, DMF, and even chloroform. mdpi.comkpi.ua
Simultaneously, the aromatic rings within the monomer's structure contribute to the high thermal stability of the polymer. mdpi.com Polyimides synthesized with these monomers exhibit high glass transition temperatures (Tg), often exceeding 200°C, and decomposition temperatures above 400°C, indicating their ability to withstand high-temperature environments. kpi.uaresearchgate.netmdpi.com
Development of High-Performance Polyimides for Electronic Packaging and Aerospace Applications
The unique combination of solubility, thermal stability, and excellent mechanical properties makes polyimides derived from this compound and its analogs highly suitable for advanced applications in the electronics and aerospace industries. mdpi.comnih.govresearchgate.netnasa.gov In electronic packaging, these materials are valued for their low dielectric constant and thermal stability, which are critical for the performance and reliability of microelectronic components. nasa.govresearchgate.net
In the aerospace sector, these polyimides are used as adhesives, matrix resins for composites, and films due to their high strength, light weight, and resistance to harsh environmental conditions, including radiation and extreme temperatures. nih.govresearchgate.netnasa.gov The ability to process these polymers from solution is a significant advantage for manufacturing complex parts and thin films required in these applications. mdpi.comkpi.ua
Organic Synthesis Building Block
Beyond polymer science, this compound serves as a valuable building block in organic synthesis. chemicalbook.com Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for a wide range of chemical transformations.
Intermediate in Pharmaceutical Compound Synthesis
This compound and its derivatives are important intermediates in the synthesis of various pharmaceutical compounds. lookchem.commdpi.com It can be synthesized through methods such as the alkylation of 4-nitrophenol (B140041) followed by a selective reduction. mdpi.com The resulting compound serves as a synthon for creating more complex molecules with potential therapeutic activity. mdpi.com For instance, it has been used in the preparation of dual hypoglycemic agents. mdpi.com Its structural analogs are also utilized in the synthesis of other medicinal compounds. lookchem.com
Precursor for Dyes and Pigments
The aminophenoxy moiety in this compound makes it a suitable precursor for the synthesis of dyes and pigments. chemicalbook.com The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes, a large and important class of colorants. The specific structure of the resulting dye, and therefore its color and properties, can be tailored by the choice of the coupling partner. Research has explored the synthesis of various dyes and pigments starting from aminophenoxy compounds. trdizin.gov.trdergipark.org.tr For example, 2,4-Diaminophenoxyethanol dihydrochloride (B599025) is used as an oxidation colorant in hair dyes. chemicalbook.com
Medical Technology Applications
The chemical compound this compound serves as a versatile building block in the realm of medical technology. Its primary applications lie in its role as a monomer for the synthesis of advanced, high-performance polymers and as a crucial intermediate in the creation of various pharmaceutical agents. The unique structure of the molecule, featuring an aminophenoxy group attached to an ethanol (B145695) backbone, allows for specific chemical reactions that are valuable in developing materials and molecules with desirable properties for biomedical use.
Synthesis of Biocompatible Polymers
This compound and its derivatives are utilized in the synthesis of high-performance polymers, such as polyimides, which are explored for their potential in medical applications. These polymers are often prized for their thermal stability, mechanical strength, and chemical resistance. By incorporating specific monomers derived from this compound, researchers can tailor the properties of the resulting polymers to be more suitable for biomedical use, such as enhancing solubility or creating materials for specific medical devices. mdpi.comnasa.gov
For instance, research has been conducted on creating novel polyimide films that incorporate natural substances, like spirulina, into a polyimide matrix synthesized from a derivative of this compound. mdpi.com This work aims to combine the robust properties of polyimides with the bioactive characteristics of natural compounds for potential use in various medical applications. mdpi.com The study highlighted the strong interfacial adhesion between the spirulina and the polymer matrix, a key factor for the integrity of such hybrid materials. mdpi.com
Detailed research has focused on synthesizing various polyimides using diamine monomers that contain the aminophenoxy ether linkage, similar to that in this compound. mdpi.com These studies provide insight into how the chemical structure influences the final properties of the polymers.
Table 1: Properties of Polyimides Synthesized from a Diamine Monomer Containing Aminophenoxy Groups
| Property | Research Finding |
| Solubility | Polymers demonstrated good solubility in common organic solvents like NMP, DMF, DMSO, and DMAc. mdpi.com |
| Glass Transition Temp. (Tg) | The glass transition temperatures were high, exceeding 316 °C. mdpi.com |
| Thermal Stability (T10) | The temperature for 10% weight loss ranged from 552 to 580 °C under a nitrogen atmosphere. mdpi.com |
| Residue at 800 °C | The polymers left more than 67% residue at 800 °C, indicating high thermal stability. mdpi.com |
| Hydrophobicity | The polymers exhibited excellent hydrophobicity, with water contact angles between 85.6° and 97.7°. mdpi.com |
| Structure | Wide-Angle X-ray Diffraction (WAXD) analysis indicated that the polymers have an amorphous structure. mdpi.com |
This data is based on polyimides synthesized from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine, a complex diamine containing the core aminophenoxy structure. mdpi.com
Intermediate in Chemical Synthesis
Beyond polymers, this compound is a key intermediate in the synthesis of smaller, medically significant molecules. It serves as a precursor for compounds with potential therapeutic applications, such as dual hypoglycemic agents used in diabetes research.
A notable synthesis involves the alkylation of 4-nitrophenol followed by a selective reduction to produce ethyl-2-(4-aminophenoxy)acetate. mdpi.comresearchgate.net This resulting compound is a building block for creating novel agents that target both glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ), which are involved in glucose metabolism. mdpi.com The synthesis method using an NH4Cl/Fe reduction system is noted for being a safer and more cost-effective alternative to methods using hydrogen gas and a palladium catalyst. mdpi.comresearchgate.net
Furthermore, derivatives and structurally related compounds are investigated for a range of other medical technology applications. This includes the development of β-amino alcohol derivatives that inhibit the Toll-like Receptor 4 (TLR4) signaling pathway, which is a target for developing anti-sepsis therapeutics. nih.gov Other research focuses on synthesizing benzothiazole (B30560) derivatives from related precursors to develop new nonsteroidal anti-inflammatory agents (NSAIDs). researchgate.net
Toxicological Profile and Safety Considerations in Research Settings
In vitro and In vivo Genetic Toxicity Bioassays
Comprehensive literature searches for studies specifically investigating the genetic toxicity of 2-(4-Aminophenoxy)ethanol did not yield data for the Ames test, mouse dominant-lethal assay, or the mouse spot test for somatic mutation detection. The available research predominantly focuses on the related compound, 2-(2',4'-diaminophenoxy)ethanol, which differs in its chemical structure. Therefore, no specific findings on the mutagenicity or somatic mutation potential of this compound can be reported at this time.
Ames Test and Mutagenicity Assessments
No studies were identified that specifically evaluated the mutagenic potential of this compound using the Ames test (bacterial reverse mutation assay). This assay is a standard preliminary screening tool for identifying substances that can cause genetic mutations. Without specific test results, the mutagenicity of this compound remains uncharacterized.
Mouse Dominant-Lethal Assay
There is no available information from mouse dominant-lethal assays for this compound. This in vivo assay is used to assess the potential of a substance to cause chromosomal abnormalities in germ cells that can lead to embryonic death.
Mouse Spot Test for Somatic Mutation Detection
Specific data from the mouse spot test for this compound are not available in the scientific literature. This test is designed to detect somatic cell mutations in vivo.
Interaction with Biological Systems and Health Effects
Information regarding the direct interaction of this compound with biological systems, particularly concerning skin sensitization and oxidative stress, is limited.
Skin Sensitization Reactions
While detailed studies on the skin sensitization potential of this compound are not available, general hazard classifications provide some insight. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation. nih.gov This suggests the potential for the compound to induce local inflammatory reactions upon dermal contact. However, this classification does not provide specific data on its potential to act as a skin sensitizer, which involves an immune-mediated allergic response.
Oxidative Stress Induction
No direct evidence or research studies were found to indicate that this compound induces oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. The potential for this compound to cause such an imbalance has not been investigated in the available literature.
Systemic Toxicity and Organ-Specific Effects (Excluding Basic Properties)
Detailed toxicological studies focusing on the systemic and organ-specific effects of this compound are not extensively available in publicly accessible scientific literature. The majority of available data pertains to related isomers, such as 2-(2',4'-diaminophenoxy)ethanol, which has been studied more thoroughly due to its use in hair dye formulations.
However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has been identified with several hazard classifications based on a limited number of notifications. These classifications suggest potential systemic and organ-specific effects following exposure.
According to PubChem, the compound is classified as:
Acute Toxicity, Oral (Category 4): Harmful if swallowed nih.gov. This indicates that ingestion of the substance can cause significant toxic effects.
Skin Irritation (Category 2): Causes skin irritation nih.gov.
Eye Irritation (Category 2A): Causes serious eye irritation nih.gov.
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation nih.gov.
For comparison, studies on the related compound, 2-(2',4'-diaminophenoxy)ethanol, have shown that in animal models, it is not considered to be genotoxic or carcinogenic industrialchemicals.gov.aunih.gov. However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to differences in chemical structure.
Interactive Data Table: GHS Hazard Classifications for this compound nih.gov
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Note: This data is based on a limited number of notifications to the ECHA C&L Inventory.
Safety Protocols and Handling Procedures in Research
Given the identified hazards of this compound, stringent safety protocols must be implemented in any research setting where this compound is handled. The following procedures are based on general principles of laboratory safety for hazardous chemicals and information from Safety Data Sheets (SDS) for similar compounds like 2-(4-Aminophenyl)ethanol fishersci.comthermofisher.com.
Engineering Controls:
Ventilation: All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors thermofisher.com. The laboratory should have adequate general ventilation.
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area fishersci.com.
Administrative Controls:
Risk Assessment: A thorough risk assessment should be conducted before any new procedure involving this chemical is initiated.
Training: All personnel handling the compound must receive training on its specific hazards, handling procedures, and emergency protocols.
Restricted Access: The areas where the chemical is stored and used should be clearly marked, and access should be restricted to authorized personnel only.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.
Eye and Face Protection: Chemical safety goggles or a face shield are required where there is a risk of splashing fishersci.com.
Skin Protection:
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected before use and changed immediately if contaminated or damaged ucsb.edu.
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin exposure ucsb.edu.
Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used, in accordance with the institution's respiratory protection program fishersci.com.
Handling and Storage:
Handling: Avoid creating dust when handling the solid form. Do not get the chemical in eyes, on skin, or on clothing fishersci.com. Avoid ingestion and inhalation thermofisher.com. Wash hands thoroughly after handling fishersci.com.
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area thermofisher.com. Keep away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides fishersci.com.
Spill and Waste Disposal Procedures:
Spills: In case of a spill, evacuate the area. For small spills, wear appropriate PPE, and absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth). Place the contaminated material in a suitable, labeled container for hazardous waste disposal. For large spills, contact the institution's environmental health and safety department immediately ucsb.edu.
Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain buffalo.edu. All waste must be collected in labeled hazardous waste containers buffalo.edu.
Interactive Data Table: Summary of Safety Protocols
| Protocol Category | Key Requirements |
| Engineering Controls | Chemical fume hood, eyewash station, safety shower fishersci.com |
| Administrative Controls | Risk assessment, personnel training, restricted access |
| Personal Protective Equipment | Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if needed) fishersci.comucsb.edu |
| Handling | Avoid dust/vapor generation, prevent contact, wash hands after use fishersci.comthermofisher.com |
| Storage | Tightly closed container, cool, dry, well-ventilated area, away from incompatibles thermofisher.com |
| Disposal | Collect as hazardous waste, follow institutional and regulatory guidelines buffalo.edu |
Q & A
Basic: What are the optimized synthetic routes for 2-(4-Aminophenoxy)ethanol, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound derivatives often involves catalytic hydrogenation or reduction of nitro precursors. For example, a related diamine, 2,2′-bis[4-(4-aminophenoxy)phenyl]propane (BAPP), is synthesized by reducing dinitro compounds using palladium/carbon and hydrazine hydrate in ethanol at 75°C . Key factors affecting yield include:
- Catalyst loading : Optimal palladium/carbon ratios (e.g., 10% catalyst by mass) ensure efficient reduction.
- Temperature control : Maintaining 75°C prevents side reactions.
- Purification : Repeated ethanol washing and vacuum drying minimize impurities.
Methodological variations, such as substituting ethanol with methanol or adjusting hydrazine stoichiometry, should be systematically tested to optimize protocols for this compound.
Basic: How can structural purity of this compound be characterized using spectroscopic methods?
Answer:
Structural verification requires a combination of techniques:
- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.5–7.5 ppm) and ethanol/amine moieties (δ 3.5–4.5 ppm) .
- FT-IR : Peaks at ~3350 cm (N-H stretch) and 1250 cm (C-O-C ether linkage) confirm functional groups .
- HPLC : Purity >97% is achievable via reverse-phase chromatography with UV detection at 254 nm .
Cross-referencing with PubChem or NIST spectral databases ensures accuracy .
Advanced: How does this compound contribute to the synthesis of thermally stable polyimides?
Answer:
this compound derivatives, such as diamines, are copolymerized with dianhydrides to form polyimides. For instance, 4,4'-bis[2-(4-aminophenoxy)phenyl]propane enhances thermal stability (decomposition >400°C) due to:
- Ether linkages : Improve flexibility while maintaining high glass transition temperatures ().
- Hexafluoroisopropyl groups : Introduced in advanced monomers, these reduce dielectric constants and moisture absorption .
Methodology: Monitor polymerization via in-situ viscosity measurements and confirm thermal properties using TGA and DSC .
Advanced: What methodologies assess the stability of this compound under varying environmental conditions?
Answer:
Stability studies should evaluate:
- pH sensitivity : Use buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Amine groups may protonate under acidic conditions, altering reactivity .
- Thermal stability : Conduct accelerated aging at 40–80°C and analyze decomposition products with GC-MS .
- Oxidative resistance : Expose to HO or O and quantify stability via HPLC retention time shifts .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies in biological data (e.g., receptor binding vs. enzyme inhibition) require:
- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293, HeLa) to confirm specificity .
- Structural analogs : Compare activities of derivatives like 2-(4-chlorophenyl)ethanol hydrochloride to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference PubChem BioAssay data and prioritize studies with rigorous controls (e.g., sham-treated groups) .
Advanced: What analytical techniques quantify this compound in complex matrices like biological fluids?
Answer:
- LC-MS/MS : Use a C18 column with MRM transitions for high sensitivity (LOD <1 ng/mL). Internal standards (e.g., deuterated analogs) correct matrix effects .
- Fluorescence detection : Derivatize primary amines with fluorescamine for enhanced detection in low-concentration samples .
- Microextraction techniques : Solid-phase microextraction (SPME) pre-concentrates analytes from urine or serum .
Basic: What are the key solubility and reactivity properties of this compound relevant to its handling?
Answer:
- Solubility : Miscible in polar solvents (methanol, ethanol) but insoluble in hexane. Store under inert gas (N) to prevent oxidation .
- Reactivity : The amine group participates in Schiff base formation with carbonyl compounds. Avoid strong oxidizers (e.g., HNO) to prevent explosive byproducts .
- Hygroscopicity : Use desiccants in storage to mitigate hydrolysis of the ether linkage .
Advanced: How can computational modeling predict interactions of this compound with biological targets?
Answer:
- Docking simulations : Use AutoDock Vina to model binding to serotonin/dopamine receptors. Validate with experimental IC values .
- QSAR studies : Coramine substituents (e.g., -OCH vs. -Cl) to predict bioavailability and toxicity .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
